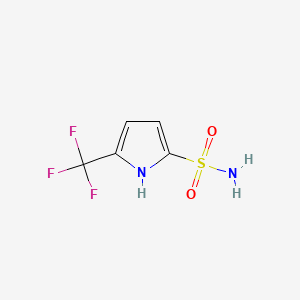
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, along with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide typically involves the introduction of the trifluoromethyl group into the pyrrole ring. One common method is the metal-catalyzed trifluoromethylation of pyrrole derivatives. For example, the use of copper catalysts in the presence of trifluoromethylating agents such as Togni’s reagent can efficiently introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to optimize reaction conditions and minimize by-products. The use of advanced purification methods, including crystallization and chromatography, ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyrrole compounds.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to therapeutic effects. The sulfonamide group also plays a role in the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrroles and sulfonamides, such as:
- 5-(Trifluoromethyl)-2-pyridinesulfonamide
- 5-(Trifluoromethyl)-1H-indole-2-sulfonamide
- 5-(Trifluoromethyl)-1H-pyrrole-3-sulfonamide
Uniqueness
What sets 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The position of the trifluoromethyl and sulfonamide groups on the pyrrole ring influences the compound’s overall properties, making it a valuable molecule for targeted research and development .
Propiedades
Fórmula molecular |
C5H5F3N2O2S |
|---|---|
Peso molecular |
214.17 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide |
InChI |
InChI=1S/C5H5F3N2O2S/c6-5(7,8)3-1-2-4(10-3)13(9,11)12/h1-2,10H,(H2,9,11,12) |
Clave InChI |
XDUJLXMLUKZOSP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=C1)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


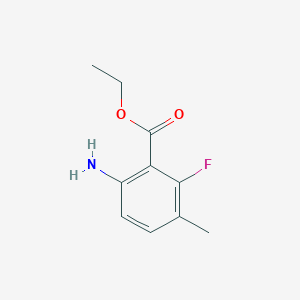
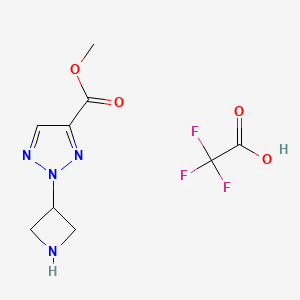
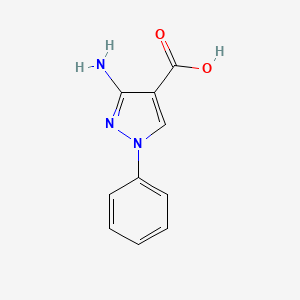
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)
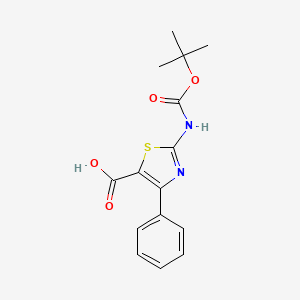
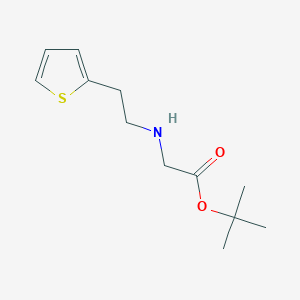
![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)
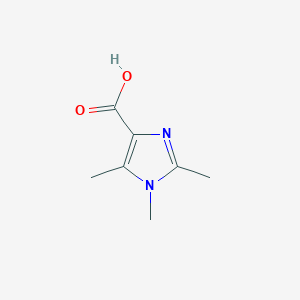
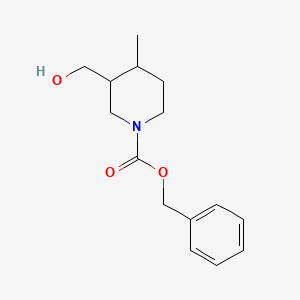
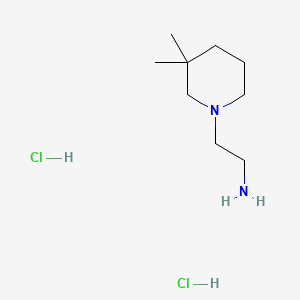
![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)
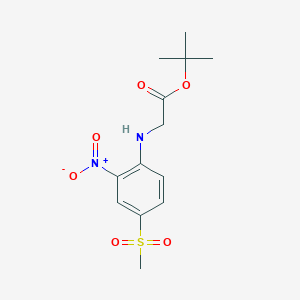
![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)
